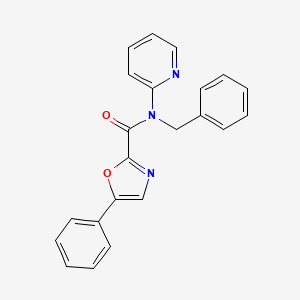

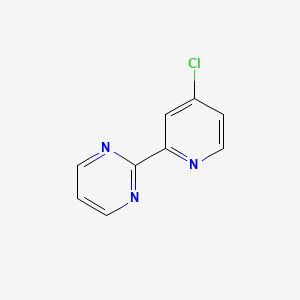

![molecular formula C11H7N3 B2983264 Pyrido[3,2-f]quinoxaline CAS No. 230-48-8](/img/structure/B2983264.png)

Pyrido[3,2-f]quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

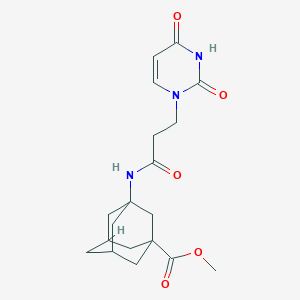

Pyrido[3,2-f]quinoxaline is a chemical compound with the molecular formula C11H7N3 . It is a type of heterocyclic compound, which are often used in research and industry due to their diverse range of biological activities .

Synthesis Analysis

The synthesis of quinoxalines and pyrido[2,3-b]pyrazines has been achieved through Suzuki–Miyaura cross-coupling reactions . Bromo-substituted quinoxalines and pyrido[2,3-b]pyrazines were synthesized by condensation reactions of aromatic 1,2-diamino and 1,2-diketone compounds . These compounds were used as common intermediates for post-condensation modification by Suzuki–Miyaura coupling reaction to form aryl-substituted quinoxalines and pyrido[2,3-b]pyrazines .Molecular Structure Analysis

The molecular structure of Pyrido[3,2-f]quinoxaline is characterized by an average mass of 181.193 Da and a monoisotopic mass of 181.063995 Da .Aplicaciones Científicas De Investigación

Antiproliferative Activity in Cancer Research

- Aza-isoindolo and isoindolo-azaquinoxaline derivatives , including pyrido[3,2-f]quinoxaline variants, have shown significant antiproliferative activity against human tumor cell lines. They induce apoptosis and arrest the cell cycle in the G2/M phase, suggesting potential use in cancer therapy (Parrino et al., 2015).

Material Science and Chemical Synthesis

- Synthesis and Characterization of Organic Salts : A study on the synthesis of organic salts like 2-((4-bromophenyl)amino) pyrido[1,2-a]quinoxalin-11-ium bromide highlights the potential of pyrido[3,2-f]quinoxaline derivatives in material science, particularly in the development of new compounds (Faizi et al., 2018).

Fluorescence and Photophysical Studies

- pH-Dependent Fluorescence : Pyrido[3,2-f]quinoxaline derivatives have been developed as novel fluorescent pH indicators. Their UV-visible absorption and fluorescence properties vary depending on the pH, which can be utilized for in-situ pH sensing in biological experiments (Duffy et al., 2002).

Antibacterial Applications

- Microwave-assisted Synthesis for Antibacterial Screening : Research on microwave-assisted solvent-free synthesis of quinoxalines, including pyrido[3,2-f]quinoxaline derivatives, showed good antibacterial activity, particularly against Gram-positive and Gram-negative bacteria (Morales-Castellanos et al., 2012).

Pharmacological and Biological Research

- Potential in Treating Various Diseases : Substituted quinoxaline and pyridopyrazine derivatives, including pyrido[3,2-f]quinoxaline, have shown potential as PI3Kβ inhibitors, which may be useful in treating cancer, autoimmune disorders, cardiovascular diseases, and other conditions (Abdel-Magid, 2017).

Molecular Modeling and Drug Design

- Antimalarial Activity : Certain pyrido[3,2-f]quinoxaline derivatives have demonstrated significant antimalarial activity, providing insights for drug design and molecular modeling in the treatment of malaria (Guillon et al., 2004).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

pyrido[3,2-f]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3/c1-2-8-9(12-5-1)3-4-10-11(8)14-7-6-13-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAQCYZPKDIKRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=NC=CN=C23)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrido[3,2-f]quinoxaline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

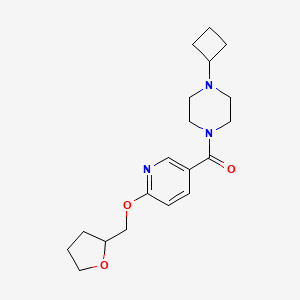

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2983184.png)

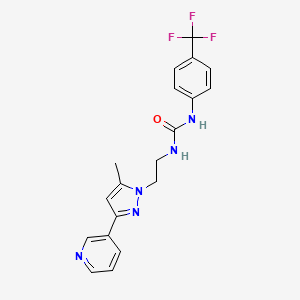

![8-(2-((4-butylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2983189.png)

![7-(4-chlorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2983192.png)